YK-3-237

Descripción

Propiedades

IUPAC Name |

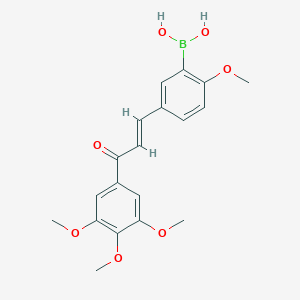

[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNGHUAJAODDJA-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of YK-3-237 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule YK-3-237 has emerged as a promising anti-cancer agent, particularly for malignancies harboring mutations in the tumor suppressor protein p53. This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, with a focus on its activity in triple-negative breast cancer (TNBC). This compound functions as an activator of Sirtuin 1 (SIRT1), a class III histone deacetylase. This activation leads to the deacetylation of mutant p53 (mtp53), triggering a cascade of events that culminates in apoptotic cell death and cell cycle arrest. This document summarizes the key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

Mutations in the TP53 gene are among the most common genetic alterations in human cancers, occurring in over 50% of all tumors.[1] These mutations not only lead to a loss of the tumor-suppressive functions of wild-type p53 but can also result in a gain-of-function for the mutant p53 protein, promoting cancer progression. Consequently, targeting mtp53 is a key therapeutic strategy in oncology. The small molecule this compound has been identified as a potent inhibitor of the proliferation of cancer cell lines, particularly those expressing mtp53.[1] This guide will delve into the molecular underpinnings of its anti-neoplastic activity.

Mechanism of Action

The primary mechanism of action of this compound is the activation of SIRT1, an NAD+-dependent deacetylase.[1] SIRT1 activation by this compound leads to the deacetylation of mtp53 at the lysine 382 (K382) residue.[1] This post-translational modification destabilizes the mtp53 protein, leading to its depletion.

The reduction in mtp53 levels has several critical downstream effects:

-

Upregulation of p53 Target Genes: The depletion of mtp53 relieves its suppressive effects on the transcriptional activity of wild-type p53-target genes. Specifically, this compound treatment leads to the increased expression of the pro-apoptotic genes PUMA (p53 upregulated modulator of apoptosis) and NOXA.[1]

-

Induction of Apoptosis: The upregulation of PUMA and NOXA triggers the intrinsic apoptotic pathway. A key hallmark of this process, the cleavage of Poly (ADP-ribose) polymerase (PARP), is observed following this compound treatment, indicating caspase-dependent apoptosis.[1]

-

Cell Cycle Arrest: Treatment with this compound causes a significant arrest of cancer cells in the G2/M phase of the cell cycle and an increase in the sub-G1 population, which is indicative of apoptotic cells.[1]

Quantitative Data

The anti-proliferative effects of this compound have been quantified across a panel of human breast cancer cell lines. The half-maximal effective concentration (EC50) values highlight a preferential activity against cells with mutant p53.

| Cell Line | Subtype | p53 Status | EC50 (µM) ± SEM |

| TNBC | |||

| HS578T | V157F | 0.160 ± 0.043 | |

| MDA-MB-453 | Homozygous deletion | 0.241 ± 0.086 | |

| SUM149PT | M237I | 0.385 ± 0.119 | |

| MDA-MB-231 | R280K | 0.431 ± 0.136 | |

| MDA-MB-436 | E204fsX45 (Del) | 0.501 ± 0.062 | |

| MDA-MB-468 | R273H | 1.436 ± 0.754 | |

| HCC1937 | R306X (Del) | 5.031 ± 2.010 | |

| Luminal | |||

| T47D | L194F | 1.573 ± 0.370 | |

| MCF7 | WT | 2.402 ± 0.256 | |

| ZR-75-1 | WT | 3.822 ± 0.967 | |

| HER2+ | |||

| BT474 | E285K | 1.249 ± 0.372 | |

| SK-BR-3 | R175H | 0.346 ± 0.066 |

Data extracted from Yi et al., Oncotarget, 2013.

Cell Cycle Analysis Data:

Treatment of TNBC cells with 1 µM this compound for 24 hours resulted in a marked G2/M phase arrest and an increase in the sub-G1 (apoptotic) cell population.[1]

Gene Expression Data:

Quantitative real-time PCR (qRT-PCR) analysis demonstrated the induction of PUMA and NOXA mRNA in TNBC cell lines after 24 hours of treatment with this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture and Proliferation Assay (MTT)

-

Cell Lines: Human breast cancer cell lines were maintained in appropriate media supplemented with 10% fetal bovine serum and antibiotics.

-

MTT Assay:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

Cells were treated with increasing concentrations of this compound for approximately 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and plates were incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilization solution was added to dissolve the formazan crystals.

-

The absorbance was measured using a microplate reader to determine cell viability.

-

EC50 values were calculated from the dose-response curves.[1]

-

Western Blot Analysis

-

Cell Lysate Preparation: Cells were treated with this compound for the indicated times. Whole-cell lysates were prepared using a suitable lysis buffer.

-

Procedure:

-

Protein concentrations were determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies overnight at 4°C.

-

After washing, membranes were incubated with horseradish peroxidase-conjugated secondary antibodies.

-

Protein bands were visualized using a chemiluminescence reagent.[1]

-

-

Primary Antibodies:

-

Acetylated-p53 (K382)

-

p53

-

SIRT1

-

PARP

-

β-actin (as a loading control)[1]

-

In Vitro SIRT1 Enzyme Assay

-

Principle: The assay measures the ability of this compound to activate purified human SIRT1 enzyme.

-

Procedure:

-

The assay was performed using a fluorophore-conjugated peptide substrate.

-

Purified human SIRT1 enzyme was incubated with the substrate in the presence of NAD+ and varying concentrations of this compound.

-

The deacetylation of the substrate by SIRT1 was measured by detecting the fluorescent signal.

-

Resveratrol was used as a positive control for SIRT1 activation.[1]

-

Cell Cycle Analysis

-

Procedure:

-

Cells were treated with either DMSO (vehicle control) or this compound (e.g., 1 µM) for 24 hours.

-

Both attached and floating cells were collected, washed with PBS, and fixed in 70% ethanol at -20°C.

-

Fixed cells were treated with RNase A and stained with propidium iodide.

-

The DNA content of the cells was analyzed using a flow cytometer.

-

The percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle was determined.[1]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Procedure:

-

Total RNA was extracted from cells treated with this compound for 24 hours.

-

cDNA was synthesized from the RNA using reverse transcriptase.

-

qRT-PCR was performed using specific primers for PUMA, NOXA, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative mRNA expression was calculated using the comparative Ct method.[1]

-

-

Primer Sequences:

-

PUMA:

-

Forward: 5´-GAC CTC AAC GCA CAG TAC-3´

-

Reverse: 5´-GCA TCT CCG TCA GTG CAC-3´

-

-

NOXA:

-

Forward: 5´-TCC GGC AGA AAC TTC TGA AT-3´

-

Reverse: 5´-TTC CAT CTT CCG TTT CCA AG-3´

-

-

GAPDH:

-

Forward: 5'-GTA TGA CAA CGA ATT TGG CTA CAG-3'

-

Reverse: 5´-TCC TTG GAG GCC ATG TGG-3´[1]

-

-

References

The Core Target of YK-3-237: A Technical Guide to a SIRT1 Activator with Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule YK-3-237, focusing on its primary molecular target and mechanism of action. This compound has been identified as a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase.[1][2][3] Its activation of SIRT1 leads to significant anti-proliferative effects, particularly in cancer cells harboring mutations in the tumor suppressor protein p53.[4][5][6] This document outlines the signaling pathway, presents quantitative data on its activity, details relevant experimental protocols, and provides visualizations to facilitate a comprehensive understanding of this compound's function.

Primary Target: Sirtuin 1 (SIRT1)

The primary molecular target of this compound is Sirtuin 1 (SIRT1), a class III histone deacetylase.[1][2] SIRT1 plays a crucial role in various cellular processes, including stress response, metabolism, and aging, by deacetylating a wide range of protein substrates.[7] this compound functions as an activator of SIRT1's enzymatic activity.[1][4] In vitro studies have demonstrated that this compound is a more potent activator of SIRT1 than resveratrol, a well-known natural SIRT1 activator.[1][4]

The activation of SIRT1 by this compound has significant downstream consequences, most notably the deacetylation of mutant p53 (mtp53).[4][5] In many cancers, mutations in the TP53 gene lead to the accumulation of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also gain oncogenic properties.[8] this compound-mediated activation of SIRT1 leads to the removal of acetyl groups from mtp53, specifically at the K382 residue.[4] This deacetylation event destabilizes the mtp53 protein, leading to its depletion.[4][5][6]

The reduction in mtp53 levels restores the expression of wild-type p53 target genes, such as PUMA and NOXA, which are involved in apoptosis.[4][5][6] Consequently, treatment with this compound induces PARP-dependent apoptotic cell death and causes cell cycle arrest at the G2/M phase in cancer cells carrying mutant p53.[4][5][6]

Quantitative Data

The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The following table summarizes the effective concentration (EC50) values for this compound in a panel of breast cancer cell lines with different p53 statuses.

| Cell Line | Subtype | p53 Status | EC50 (µM) ± SEM |

| HS578T | Triple-Negative | R273H | 0.053 ± 0.003 |

| SUM149PT | Triple-Negative | M237I | 0.134 ± 0.012 |

| BT549 | Triple-Negative | R249S | 0.165 ± 0.015 |

| MDA-MB-231 | Triple-Negative | R280K | 0.201 ± 0.011 |

| MDA-MB-468 | Triple-Negative | R273H | 0.231 ± 0.027 |

| SUM1315MO2 | Triple-Negative | G252V | 0.245 ± 0.038 |

| SK-BR-3 | HER2+ | R175H | 0.346 ± 0.066 |

| BT474 | HER2+ | E285K | 1.249 ± 0.372 |

| T47D | Luminal | L194F | 1.573 ± 0.370 |

| MCF7 | Luminal | WT | 2.402 ± 0.256 |

| ZR-75-1 | Luminal | WT | 3.822 ± 0.967 |

Data extracted from Yi et al., 2013.[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach for studying this compound, the following diagrams are provided in DOT language script.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with a range of concentrations of this compound and incubated for approximately 72 hours.[4]

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[4]

-

Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]

-

Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]

-

Data Acquisition: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results are used to calculate the cell viability relative to untreated controls and to determine the EC50 values.

Western Blot Analysis for p53 Acetylation

This method is employed to detect changes in the acetylation status and protein levels of p53 following treatment with this compound.

-

Cell Lysis: Cells treated with this compound for a specified duration (e.g., 24 hours) are harvested and lysed in a suitable lysis buffer containing protease and deacetylase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for acetylated p53 (K382), total p53, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9] Densitometry is used to quantify the relative protein levels.

In Vitro SIRT1 Enzyme Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified SIRT1.

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each reaction well contains purified human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

-

Compound Addition: this compound is added to the reaction wells at various concentrations. Control wells with a known SIRT1 inhibitor (e.g., suramin) and a known activator (e.g., resveratrol) are also included.[4]

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the deacetylation reaction to proceed.

-

Development: A developer solution is added to the wells, which generates a fluorescent signal proportional to the amount of deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The activity of SIRT1 in the presence of this compound is calculated relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Cells are treated with this compound for a specified time (e.g., 24 hours), then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.[10][11][12]

-

RNase Treatment: The fixed cells are treated with RNase A to degrade RNA, ensuring that the fluorescent dye specifically binds to DNA.[10][11]

-

DNA Staining: The cells are stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI), which stoichiometrically binds to DNA.[10][11]

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of individual cells is measured, which is proportional to their DNA content.

-

Data Interpretation: The data is used to generate a histogram of DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.[4]

References

- 1. This compound|SIRT1 Activator & Mutant p53 Inhibitor [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting Mutant p53 by a SIRT1 Activator this compound Inhibits the Proliferation of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Targeting mutant p53 by a SIRT1 activator this compound inhibits the proliferation of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocols [moorescancercenter.ucsd.edu]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on YK-3-237 as a SIRT1 Activating Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular processes implicated in aging, metabolism, and cancer. Small molecule activators of SIRT1 are of significant interest for their therapeutic potential. This document provides a comprehensive technical overview of YK-3-237, a potent small-molecule activator of SIRT1. This compound has demonstrated significant anti-proliferative effects in cancer models, particularly in those harboring mutant p53 (mtp53). Its mechanism of action involves the direct activation of SIRT1, leading to the deacetylation of key substrates, which in turn triggers downstream anti-tumor effects. This guide details the mechanism of action of this compound, presents quantitative data on its activity, provides detailed experimental protocols for its characterization, and visualizes the associated cellular pathways and experimental workflows.

Introduction

SIRT1 is a class III histone deacetylase that plays a crucial role in cellular stress response, DNA repair, and apoptosis by deacetylating a wide range of histone and non-histone proteins.[1] One of its key non-histone targets is the tumor suppressor protein p53.[1] In many cancers, p53 is mutated (mtp53), leading to a loss of its tumor-suppressive functions and, in some cases, a gain of oncogenic functions.[1] The small molecule this compound has been identified as a potent activator of SIRT1, demonstrating anti-proliferative activity in cancer cells, especially those with mtp53.[1] This compound activates SIRT1-dependent deacetylation of mtp53, leading to its degradation and the subsequent induction of apoptosis.[1]

Mechanism of Action of this compound

This compound functions as a direct activator of SIRT1's enzymatic activity.[1] This activation leads to the deacetylation of SIRT1's substrates. In the context of cancer cells with mutant p53, the primary mechanism is as follows:

-

SIRT1 Activation: this compound enhances the catalytic activity of SIRT1.[1]

-

Deacetylation of Mutant p53: Activated SIRT1 deacetylates mtp53 at lysine residue 382 (K382).

-

Depletion of Mutant p53: The deacetylation of mtp53 leads to its degradation.[1]

-

Upregulation of p53 Target Genes: The depletion of mtp53 relieves its inhibitory effect on wild-type p53 target genes, leading to the increased expression of pro-apoptotic genes such as PUMA and NOXA.[1]

-

Induction of Apoptosis and Cell Cycle Arrest: The upregulation of pro-apoptotic genes results in PARP-dependent apoptosis and cell cycle arrest at the G2/M phase.[1]

This cascade of events underlies the anti-proliferative effects of this compound in cancer cells carrying mtp53.[1]

Signaling Pathway Diagram

Caption: SIRT1 signaling pathway activated by this compound.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: In Vitro SIRT1 Activation

| Compound | Concentration for Maximal Activation | Potency Relative to Resveratrol | Reference |

| This compound | 10 µM | More Potent | |

| Resveratrol | Not specified | - |

Table 2: Anti-proliferative Activity (EC50 values)

| Cell Line | p53 Status | EC50 (µM) (72h treatment) | Reference |

| HS578T | Mutant | ~1 | |

| MDA-MB-468 | Mutant | ~1 | |

| SUM149PT | Mutant | ~1 | |

| MCF7 | Wild-type | >10 | |

| T47D | Mutant | >10 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol is a representative method for measuring the direct activation of SIRT1 by this compound.

Objective: To quantify the enzymatic activity of purified human SIRT1 in the presence of this compound.

Materials:

-

Purified recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound stock solution (in DMSO)

-

SIRT1 inhibitor (e.g., Suramin) as a negative control

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add the SIRT1 enzyme to each well (except for 'no enzyme' controls) and incubate for 10-15 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction and develop the signal by adding the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent activation relative to the vehicle control.

Workflow for In Vitro SIRT1 Activity Assay

Caption: Experimental workflow for the in vitro SIRT1 activity assay.

Western Blot for p53 Acetylation

Objective: To determine the effect of this compound on the acetylation status of p53 in cultured cells.

Materials:

-

Breast cancer cell lines (e.g., HS578T, MDA-MB-468)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-p53 (K382), anti-total p53, anti-SIRT1, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (β-actin).

Cell Viability (MTT) Assay

Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Breast cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with increasing concentrations of this compound in triplicate for a specified duration (e.g., 72 hours).

-

Add 20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium.

-

Add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Logical Relationship Diagram

Caption: Logical flow from this compound to cellular effects.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that acts as a potent activator of SIRT1. Its ability to induce the degradation of mutant p53 through SIRT1-mediated deacetylation provides a targeted approach for treating cancers that harbor these mutations. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other SIRT1-activating compounds. Further studies are warranted to fully elucidate the molecular mechanism of SIRT1 activation by this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Unraveling the Mechanism of YK-3-237: A Novel Agonist in the Targeted Degradation of Mutant p53

For Immediate Release

Washington, D.C. - In the intricate landscape of cancer therapeutics, the tumor suppressor protein p53 has long been a focal point of research. Its mutation, occurring in over half of all human cancers, not only abrogates its protective functions but can also endow it with oncogenic properties. A promising therapeutic strategy has emerged in the form of YK-3-237, a small molecule SIRT1 activator, which has demonstrated potent anti-proliferative effects in cancer cells harboring mutant p53 (mtp53). This technical guide provides an in-depth analysis of the core mechanism of this compound, focusing on its role in the degradation pathway of mutant p53, tailored for researchers, scientists, and drug development professionals.

The central mechanism of this compound's action is its activation of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1][2] this compound enhances the enzymatic activity of SIRT1, leading to the deacetylation of mtp53.[1][3] This deacetylation is a critical step that flags the mtp53 protein for depletion, thereby reducing its cellular levels.[1][3] The reduction in mtp53 alleviates its dominant-negative effect on any remaining wild-type p53 and curtails its gain-of-function oncogenic activities.[4][5] Consequently, the downstream signaling cascade of wild-type p53 is partially restored, leading to the upregulation of pro-apoptotic genes such as PUMA and NOXA.[1][3] This culminates in PARP-dependent apoptotic cell death and cell cycle arrest at the G2/M phase in cancer cells, particularly noted in triple-negative breast cancer (TNBC) models.[1][3]

While the direct E3 ligase responsible for the ubiquitination of deacetylated mtp53 following this compound treatment is yet to be definitively identified in the reviewed literature, the established paradigm of p53 regulation suggests a crucial role for the ubiquitin-proteasome system. Deacetylation of p53 is known to be a prerequisite for its ubiquitination by E3 ligases such as MDM2, which then targets it for proteasomal degradation.[5][6][7] It is therefore highly probable that this compound-induced, SIRT1-mediated deacetylation of mtp53 renders it susceptible to ubiquitination and subsequent degradation by the proteasome.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across a panel of breast cancer cell lines. The compound exhibits preferential activity against cell lines expressing mutant p53.

| Cell Line | p53 Status | EC50 (µM) of this compound |

| Mutant p53 | ||

| SUM149PT | R248H | ~0.1 |

| HCC1937 | R248Q | ~0.2 |

| MDA-MB-468 | R273H | ~0.3 |

| BT-549 | R249S | ~0.4 |

| HCC70 | R248Q | ~0.5 |

| Wild-Type p53 | ||

| MCF7 | WT | >1 |

| ZR-75-1 | WT | >1 |

Table 1: Anti-proliferative activity of this compound in various breast cancer cell lines after approximately 72 hours of treatment, as determined by MTT assay. Data compiled from publicly available research.[2]

Key Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of this compound.

Cell Viability Assay (MTT Assay)

To determine the anti-proliferative effects of this compound, a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is employed.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Incubation: MTT solution is added to each well and incubated to allow for its conversion to formazan by viable cells.

-

Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of viable cells is calculated relative to untreated controls, and the EC50 value is determined.

Western Blot Analysis

Western blotting is utilized to assess the protein levels of total p53, acetylated p53, and other proteins of interest.

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p53, anti-acetyl-p53), followed by incubation with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vitro SIRT1 Enzyme Activity Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified SIRT1.

-

Reaction Setup: A reaction mixture is prepared containing purified human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

-

Compound Addition: this compound or a control compound (e.g., resveratrol) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time.

-

Development: A developing solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is measured using a fluorometer.

-

Data Analysis: The relative SIRT1 activity is calculated based on the fluorescence intensity.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of this compound on the cell cycle distribution.

-

Cell Treatment and Harvesting: Cells are treated with this compound for a specified time, then harvested and washed.

-

Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined based on the fluorescence intensity.

Visualizing the Molecular Pathway and Experimental Logic

To further clarify the mechanism of action and experimental approaches, the following diagrams have been generated.

Figure 1. Signaling pathway of this compound leading to mutant p53 degradation.

Figure 2. Workflow for assessing the effects of this compound on cancer cells.

Figure 3. Logical relationship from this compound treatment to cellular outcome.

References

- 1. Targeting mutant p53 by a SIRT1 activator this compound inhibits the proliferation of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Mutant p53 by a SIRT1 Activator this compound Inhibits the Proliferation of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Dissecting the pathways that destabilize mutant p53: The proteasome or autophagy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDM2-HDAC1-mediated deacetylation of p53 is required for its degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Effects of YK-3-237 on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of the small molecule YK-3-237 on various cell lines, with a particular focus on its mechanism of action in cancer cells. This document synthesizes key findings from published research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: SIRT1 Activation and Mutant p53 Targeting

This compound has been identified as a potent activator of Sirtuin-1 (SIRT1), an NAD+-dependent deacetylase. Its primary anti-cancer activity, particularly in triple-negative breast cancer (TNBC), stems from its ability to target mutant p53 (mtp53), a protein implicated in the oncogenesis of numerous cancers.[1][2]

The established mechanism involves the this compound-mediated activation of SIRT1, which then deacetylates mtp53.[1] This deacetylation leads to the depletion of the mtp53 protein. The reduction in mtp53 levels results in the upregulation of wild-type p53 target genes, such as PUMA and NOXA, which are critical in promoting apoptosis.[1][2] Consequently, this compound induces PARP-dependent apoptotic cell death and causes cell cycle arrest at the G2/M phase in cancer cells harboring mutant p53.[1]

Quantitative Data: Anti-proliferative Activity of this compound

The anti-proliferative effects of this compound have been quantified across a panel of breast cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values demonstrate a preferential inhibitory effect on cell lines with mutant p53.

| Cell Line | p53 Status | EC50 / IC50 (µM) |

| Triple-Negative Breast Cancer (TNBC) | ||

| HS578T | Mutant | 0.23 |

| MDA-MB-453 | Mutant | 0.25 |

| SUM1315MO2 | Mutant | 0.25 |

| SUM149PT | Mutant | 0.26 |

| BT549 | Mutant | 0.29 |

| MDA-MB-231 | Mutant | 0.31 |

| MDA-MB-436 | Mutant | 0.35 |

| MDA-MB-468 | Mutant | 0.40 |

| HCC1937 | Mutant | 0.42 |

| Other Breast Cancer | ||

| SK-BR-3 | Mutant | 0.26 |

| BT474 | Mutant | 0.30 |

| MDA-MB-361 | Mutant | 0.31 |

| T47D | Mutant | 0.35 |

| MCF7 | Wild-Type | 0.51 |

| ZR-75-1 | Wild-Type | 0.53 |

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in mutant p53-carrying cancer cells.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Breast cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50/IC50 values.

Western Blot Analysis

This protocol is for detecting the levels of total and acetylated p53, and SIRT1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-acetyl-p53, anti-SIRT1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry, acquiring at least 10,000 events per sample.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

Caption: Workflow for determining the cell viability effects of this compound using an MTT assay.

References

An In-depth Technical Guide to the Discovery and Origin of YK-3-237

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and preclinical characterization of YK-3-237, a novel small molecule activator of Sirtuin 1 (SIRT1). This compound, a synthetically derived boronic acid chalcone analog of combretastatin A-4, has demonstrated significant anti-proliferative activity in cancer cell lines, particularly those harboring mutant p53 (mtp53). Its mechanism of action involves the activation of SIRT1, leading to the deacetylation and subsequent degradation of mtp53. This guide details the synthesis, mechanism of action, and key experimental findings related to this compound, presenting quantitative data in tabular format, outlining detailed experimental protocols, and visualizing critical pathways and workflows using Graphviz diagrams.

Discovery and Origin

This compound was developed as part of a research program focused on the synthesis and biological evaluation of boronic acid analogs of combretastatin A-4, a known tubulin-destabilizing agent.[1] The initial research, conducted at Georgetown University, aimed to explore novel chalcone structures with potent anti-proliferative and anti-angiogenic properties.[1] While many chalcone analogs of combretastatin A-4 target tubulin, this compound was found to exhibit potent anti-proliferative activity through a distinct, previously unknown mechanism.[2] Subsequent investigations revealed that this compound functions as a potent activator of SIRT1, a class III histone deacetylase, thereby representing a novel therapeutic strategy for cancers with gain-of-function p53 mutations.[2][3][4] Patent applications for this compound and related compounds have been filed by Georgetown University.[5]

Synthesis

This compound is a synthetic boronic acid chalcone. The general methodology for the synthesis of such compounds involves a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde derivative.

General Synthesis Protocol for Boronic Acid Chalcones

The synthesis of boronic acid chalcone analogs of combretastatin A-4, including compounds structurally related to this compound, has been described.[1] A generalized protocol is as follows:

-

Starting Materials: A substituted acetophenone and a substituted benzaldehyde containing a boronic acid or a precursor group.

-

Condensation Reaction: The acetophenone and benzaldehyde derivatives are reacted in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is then acidified, and the resulting precipitate is filtered, washed, and dried. The crude product is purified by recrystallization or column chromatography to yield the final chalcone.

Mechanism of Action

The primary mechanism of action of this compound is the activation of the NAD+-dependent deacetylase SIRT1.[2][6] This activation leads to a cascade of downstream effects, primarily centered on the post-translational modification of the tumor suppressor protein p53.

-

SIRT1 Activation: this compound directly enhances the enzymatic activity of SIRT1.[2]

-

Mutant p53 Deacetylation: Activated SIRT1 deacetylates mutant p53 (mtp53) at lysine residue 382 (K382).[2][6]

-

Depletion of Mutant p53: The deacetylation of mtp53 leads to its destabilization and subsequent degradation.[2][7]

-

Upregulation of p53 Target Genes: The depletion of the dominant-negative mtp53 results in the increased expression of wild-type p53 target genes, such as PUMA and NOXA, which are involved in apoptosis.[2][7]

-

Induction of Apoptosis and Cell Cycle Arrest: The culmination of these events is the induction of PARP-dependent apoptosis and cell cycle arrest at the G2/M phase in cancer cells harboring mutant p53.[2][7]

Quantitative Data

The anti-proliferative effects of this compound have been quantified across various cancer cell lines, with a notable preference for those with mutant p53.

Table 1: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | p53 Status | EC50 (µM) |

| TNBC Lines | ||

| HS578T | Mutant (V157F) | ~0.1 |

| MDA-MB-468 | Mutant (R273H) | ~0.2 |

| BT549 | Mutant (R249S) | ~0.3 |

| SUM149PT | Mutant (M237I) | ~0.5 |

| Other Lines | ||

| HCC1937 | Mutant (R280K) | ~0.4 |

| MDA-MB-453 | Wild-type | >1 |

| BT474 | Wild-type | >1 |

| SK-BR-3 | Wild-type | >1 |

| MCF7 | Wild-type | >1 |

| ZR-75-1 | Wild-type | >1 |

Data extracted from Yi et al., 2013. EC50 values are approximate based on graphical representation in the source.[2]

Table 2: In Vitro SIRT1 Activation by this compound

| Compound | Concentration (µM) | SIRT1 Activity (Fold Activation) |

| This compound | 1 | ~1.5 |

| This compound | 10 | ~2.5 |

| This compound | 25 | ~2.0 |

| Resveratrol | 100 | ~1.8 |

Data extracted from Yi et al., 2013. Fold activation is relative to a vehicle control.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability (MTT) Assay

-

Cell Seeding: Breast cancer cells were seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells were treated with increasing concentrations of this compound for approximately 72 hours.

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

-

Incubation: Plates were incubated for 4 hours at 37°C.

-

Solubilization: The formazan crystals were dissolved by adding 100 µL of solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: EC50 values were calculated from the dose-response curves.

In Vitro SIRT1 Activity Assay

-

Reaction Mixture: Purified human SIRT1 enzyme was incubated in a reaction buffer containing a fluorophore-conjugated p53-derived peptide substrate (Ac-RHKK(Ac)-AMC) and NAD+.

-

Compound Addition: this compound or a vehicle control was added to the reaction mixture.

-

Incubation: The reaction was incubated at 37°C for a specified time.

-

Development: A developer solution was added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence was measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: The fold activation was calculated relative to the vehicle control.

Western Blot Analysis for p53 Deacetylation

-

Cell Lysis: Cells treated with this compound were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against acetylated p53 (Lys382), total p53, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane was washed and incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Assessing Anti-proliferative Activity

Caption: Workflow for MTT-based cell viability assay.

Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics, particularly for tumors harboring gain-of-function p53 mutations. Its unique mechanism of action, involving the activation of SIRT1 and subsequent degradation of mutant p53, distinguishes it from classical tubulin-targeting agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its analogs. This guide provides a foundational understanding of the discovery and core scientific principles underlying this innovative compound.

References

- 1. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Mutant p53 by a SIRT1 Activator this compound Inhibits the Proliferation of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting mutant p53: a key player in breast cancer pathogenesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Frontiers | Targeting Oncogenic Mutant p53 for Cancer Therapy [frontiersin.org]

- 7. Targeting mutant p53 by a SIRT1 activator this compound inhibits the proliferation of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of YK-3-237 in Apoptosis and Cell Cycle Arrest: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule YK-3-237 and its function in inducing apoptosis and cell cycle arrest, primarily in cancer cells harboring mutant p53 (mtp53). The information presented is collated from preclinical research, with a focus on the molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action

This compound functions as an activator of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1][2][3][4] In cancer cells with mtp53, this compound-activated SIRT1 deacetylates mtp53, leading to its degradation.[1][2][5] The depletion of mtp53 protein relieves the suppression of wild-type p53 (WTp53) target genes, including the pro-apoptotic genes PUMA and NOXA.[1][2] The upregulation of these genes is a critical step in initiating the apoptotic cascade and inducing cell cycle arrest.[1][2]

Signaling Pathway of this compound in mtp53 Cancer Cells

The signaling cascade initiated by this compound in cancer cells with mutant p53 is depicted below.

Quantitative Data on Apoptosis and Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound on apoptosis and cell cycle distribution in triple-negative breast cancer (TNBC) cell lines harboring mutant p53. The data is derived from studies where cells were treated with this compound for 24 hours.

Table 1: Effect of this compound on Cell Cycle Distribution in TNBC Cells

| Cell Line | Treatment | % of Cells in Sub-G1 | % of Cells in G2/M |

| HS578T | Control | Data not specified | Data not specified |

| This compound (5 µM) | Markedly Increased | Markedly Arrested | |

| MDA-MB-468 | Control | Data not specified | Data not specified |

| This compound (5 µM) | Drastically Increased | Markedly Arrested | |

| SUM149PT | Control | Data not specified | Data not specified |

| This compound (1 µM) | Drastically Increased | Markedly Arrested |

Note: While the source indicates a "marked" and "drastic" increase in the Sub-G1 and G2/M phases, specific numerical percentages were not provided in the abstract.[1]

Table 2: Induction of Apoptosis by this compound in TNBC Cells

| Cell Line | Treatment | Apoptotic Marker | Result |

| HS578T | This compound (5 µM) | PARP Cleavage | Induced |

| MDA-MB-468 | This compound (5 µM) | PARP Cleavage | Induced |

| SUM149PT | This compound (1 µM) | PARP Cleavage | Induced |

PARP cleavage is a hallmark of caspase-dependent apoptosis.[1]

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the anti-proliferative effects of this compound.

Protocol:

-

Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound.

-

Incubation: Incubate the plates for up to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for PARP Cleavage

This protocol is used to detect the cleavage of PARP, a marker of apoptosis.

Protocol:

-

Cell Lysis: Treat cells with this compound for 24 hours. Harvest both floating and attached cells and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures the mRNA expression levels of PUMA and NOXA.

Protocol:

-

RNA Isolation: Treat cells with this compound for 24 hours. Isolate total RNA using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR system with SYBR Green master mix and specific primers for PUMA, NOXA, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Harvest: Treat cells with this compound for 24 hours. Harvest both floating and attached cells.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly for tumors with mutant p53. Its ability to reactivate the p53 pathway through SIRT1 activation leads to a dual effect of G2/M cell cycle arrest and apoptosis. The experimental data, though in some cases qualitative in the provided abstracts, strongly supports this mechanism of action. Further research to obtain more granular quantitative data and to evaluate the in vivo efficacy and safety of this compound is warranted for its progression in drug development.[6]

References

- 1. Targeting Mutant p53 by a SIRT1 Activator this compound Inhibits the Proliferation of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Targeting mutant p53 by a SIRT1 activator this compound inhibits the proliferation of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academically.com [academically.com]

The Emergence of YK-3-237: A Novel SIRT1 Activator Targeting Mutant p53

An In-depth Technical Guide on the Initial Studies and Characterization of YK-3-237 for Researchers, Scientists, and Drug Development Professionals.

Introduction:

This compound, a boronic acid chalcone analog of combretastatin A-4, has been identified as a potent activator of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1] Initial research has focused on its anti-proliferative effects, particularly in cancers harboring mutations in the tumor suppressor protein p53. This document provides a comprehensive overview of the foundational studies characterizing this compound, including its mechanism of action, quantitative anti-proliferative data, and detailed protocols for the key experimental procedures used in its initial evaluation.

Core Mechanism of Action: SIRT1 Activation and Mutant p53 Deacetylation

This compound functions as a small molecule activator of SIRT1.[2] The primary downstream effect of this activation is the deacetylation of mutant p53 (mtp53) protein.[1][2] This post-translational modification leads to the depletion of the mtp53 protein.[2] The reduction in mtp53 levels results in the upregulation of wild-type p53 (WTp53) target genes, including PUMA and NOXA, which are critical inducers of apoptosis.[2][3] This cascade of events ultimately leads to programmed cell death in cancer cells that are dependent on mutant p53 for their survival and proliferation.

Anti-Proliferative Activity

Initial studies have demonstrated the anti-proliferative effects of this compound across a panel of breast cancer cell lines, with a notable preference for those expressing mutant p53.[2] The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time, have been quantified and are summarized in the table below.

| Cell Line | Subtype | p53 Status | EC50 (µM) |

| SUM149PT | Basal (TNBC) | M237I | 0.171 ± 0.034 |

| SUM1315MO2 | Basal (TNBC) | G262fsX11 (Del) | 0.237 ± 0.053 |

| MDA-MB-157 | Basal (TNBC) | V157F | 0.431 ± 0.136 |

| MDA-MB-436 | Basal (TNBC) | E204fsX45 (Del) | 0.501 ± 0.062 |

| MDA-MB-468 | Basal (TNBC) | R273H | 1.436 ± 0.754 |

| HCC1937 | Basal (TNBC) | R306X (Del) | 5.031 ± 2.010 |

| T47D | Luminal | L194F | 1.573 ± 0.370 |

| MCF7 | Luminal | WT | 2.402 ± 0.256 |

| ZR-75-1 | Luminal | WT | 3.822 ± 0.967 |

| BT474 | HER2+ | E285K | 1.249 ± 0.372 |

| SK-BR-3 | HER2+ | R175H | 0.346 ± 0.066 |

Table 1: Anti-proliferative activity of this compound in a panel of breast cancer cell lines. Data are presented as mean ± SEM.[2]

Cellular Effects: Cell Cycle Arrest and Apoptosis

Treatment with this compound has been shown to induce cell cycle arrest at the G2/M phase in triple-negative breast cancer (TNBC) cells harboring mutant p53.[2] Furthermore, the compound triggers PARP-dependent apoptotic cell death, a hallmark of caspase-dependent apoptosis.[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial characterization of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and add 10 µL to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

-

Data Analysis: Subtract the background absorbance from the readings and calculate the percentage of cell viability relative to the vehicle control.

Western Blot for p53 and Acetyl-p53

This technique is used to detect and quantify the levels of total p53 and acetylated p53 in cell lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-acetyl-p53, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

In Vitro SIRT1 Fluorogenic Assay

This assay measures the enzymatic activity of purified SIRT1 in the presence of this compound.

Materials:

-

Purified recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)

-

NAD+

-

Assay buffer

-

Developer solution

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations (and controls like a known inhibitor and activator), and the SIRT1 enzyme.

-

Reaction Initiation: Initiate the reaction by adding the SIRT1 substrate and NAD+ to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for an additional 15-30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission).

-

Data Analysis: Calculate the percentage of SIRT1 activation or inhibition relative to the vehicle control.

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.

-

Washing: Wash the fixed cells twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in RNase A solution to degrade RNA and incubate at room temperature.

-

PI Staining: Add PI staining solution to the cells and mix well. Incubate in the dark at room temperature for 5-10 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 3. Targeting mutant p53 by a SIRT1 activator this compound inhibits the proliferation of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The SIRT1 Activator YK-3-237: A Technical Whitepaper on its Impact on Gene Expression in Mutant p53 Cancers

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the small molecule YK-3-237 and its effects on gene expression in cancer cells harboring mutant tumor protein 53 (p53). The core focus is on its mechanism of action, the specific signaling pathways involved, and the downstream transcriptional consequences. This guide is intended to be a comprehensive resource, detailing quantitative data and the experimental protocols used to generate them.

Executive Summary

This compound is a small molecule activator of Sirtuin 1 (SIRT1), a class III histone deacetylase. In the context of cancers with mutant p53 (mtp53), particularly triple-negative breast cancer (TNBC), this compound has been shown to exert anti-proliferative effects. It functions by activating SIRT1, which leads to the deacetylation of mtp53. This post-translational modification destabilizes the mtp53 protein, leading to its degradation. The reduction in mtp53 levels relieves the transcriptional repression of wild-type p53 (WTp53) target genes, notably the pro-apoptotic genes PUMA (p53 upregulated modulator of apoptosis) and NOXA. The subsequent upregulation of these genes triggers apoptosis and cell cycle arrest in cancer cells. This whitepaper will elaborate on the signaling cascade, present the quantitative effects on gene expression, and provide detailed methodologies for the key experiments that form the basis of our current understanding of this compound.

Core Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action revolves around the activation of SIRT1 and the subsequent targeting of mutant p53. The established signaling pathway is as follows:

-

SIRT1 Activation: this compound directly activates the enzymatic activity of SIRT1.

-

Mutant p53 Deacetylation: Activated SIRT1 deacetylates mutant p53 protein at key lysine residues.

-

Mutant p53 Degradation: The deacetylation of mtp53 leads to its proteasomal degradation, thereby reducing the intracellular levels of the oncoprotein.

-

Upregulation of WTp53 Target Genes: With the depletion of the repressive mtp53, the transcriptional activity of other p53 family members (like p63 and p73) on WTp53 target gene promoters is enhanced. This results in the increased expression of pro-apoptotic genes, including PUMA and NOXA.

-

Induction of Apoptosis and Cell Cycle Arrest: The increased expression of PUMA and NOXA initiates the intrinsic apoptotic pathway. Concurrently, the cellular response to this compound also includes arrest at the G2/M phase of the cell cycle.

Data Presentation: Effect on Gene Expression

The primary transcriptional effect of this compound in mutant p53-harboring triple-negative breast cancer cells is the upregulation of the pro-apoptotic genes PUMA and NOXA. The following table summarizes the quantitative data from key experiments.

| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression (Mean ± SD) | Statistical Significance (p-value) | Reference |

| HS578T | 1 µM this compound (24h) | PUMA | ~3.5 ± 0.5 | P < 0.01 | [1] |

| HS578T | 1 µM this compound (24h) | NOXA | ~4.5 ± 0.6 | P < 0.001 | [1] |

| MDA-MB-468 | 1 µM this compound (24h) | PUMA | ~2.5 ± 0.4 | P < 0.01 | [1] |

| MDA-MB-468 | 1 µM this compound (24h) | NOXA | ~3.0 ± 0.5 | P < 0.01 | [1] |

| SUM149PT | 1 µM this compound (24h) | PUMA | ~2.0 ± 0.3 | P < 0.05 | [1] |

| SUM149PT | 1 µM this compound (24h) | NOXA | ~2.5 ± 0.4 | P < 0.01 | [1] |

Note: The fold change values are approximated from the graphical data presented in the primary literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effect on gene expression.

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with increasing concentrations of this compound (typically ranging from 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. EC50 values are calculated from the dose-response curves.

Western Blot Analysis

This technique is employed to detect changes in protein levels and post-translational modifications, such as acetylation.

-

Cell Lysis: Cells are treated with this compound for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p53, anti-acetyl-p53 (Lys382), anti-SIRT1, anti-PUMA, anti-NOXA, anti-PARP, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in mRNA expression of target genes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells using TRIzol reagent according to the manufacturer's protocol. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-